molecular formula C14H14N4O4 B3009245 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396760-60-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B3009245
CAS No.: 1396760-60-3
M. Wt: 302.29
InChI Key: BKCASVKCSRMVRX-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

  • Solvents: Common solvents like dichloromethane, toluene, or ethanol.
  • Catalysts: Base catalysts such as triethylamine or pyridine.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: May involve reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-chloropyrimidin-5-yl)urea
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxypyrimidin-5-yl)urea

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea is unique due to the presence of both benzodioxin and methoxypyrimidin moieties, which may confer specific chemical and biological properties not found in other similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-20-14-15-7-10(8-16-14)18-13(19)17-9-2-3-11-12(6-9)22-5-4-21-11/h2-3,6-8H,4-5H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCASVKCSRMVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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